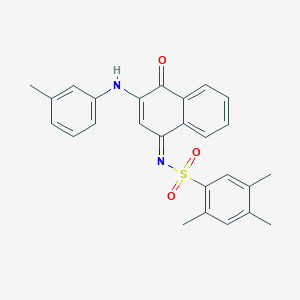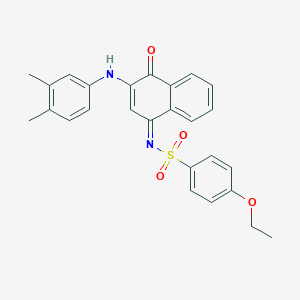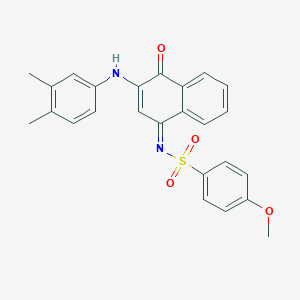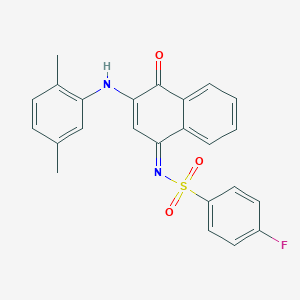![molecular formula C24H27NO5S B281395 N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281395.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TDB or TDBA, and it is synthesized using a specific method that involves several steps.
作用機序
The mechanism of action of TDB involves the activation of a specific receptor known as GPR84. This receptor is involved in various physiological processes, including inflammation and immune response. TDB has been found to bind to this receptor and modulate its activity, leading to the observed anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
TDB has been found to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. It has also been found to modulate the activity of immune cells, including T cells and macrophages.
実験室実験の利点と制限
TDB has several advantages for use in lab experiments, including its high potency and selectivity for the GPR84 receptor. However, its limitations include its relatively low solubility and stability, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research involving TDB, including the development of more stable and soluble analogs, the investigation of its potential use in the treatment of various diseases, and the elucidation of its precise mechanism of action.
In conclusion, TDB is a promising chemical compound with potential applications in scientific research. Its anti-inflammatory and immunomodulatory properties, as well as its selectivity for the GPR84 receptor, make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of TDB involves several steps, including the reaction of 4-ethoxybenzenesulfonyl chloride with 2,3-dihydrobenzofuran, followed by the reaction of the resulting product with 2-aminobutane. The final product is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
TDB has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of various diseases, including autoimmune disorders and cancer.
特性
分子式 |
C24H27NO5S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C24H27NO5S/c1-3-7-24(26)25(31(27,28)19-13-11-18(12-14-19)29-4-2)17-10-15-23-21(16-17)20-8-5-6-9-22(20)30-23/h10-16H,3-9H2,1-2H3 |
InChIキー |
HUVVENJXNSFKOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
正規SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)

![Methyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281326.png)

![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)

![4-ethyl-N-[(1Z)-3-[(4-hydroxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281333.png)

![Ethyl 4-[(4-{[(4-ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B281336.png)